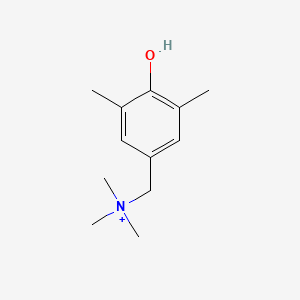
(4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound with a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium typically involves the quaternization of (4-Hydroxy-3,5-dimethylphenyl)methanamine with methylating agents such as methyl iodide or methyl sulfate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps are optimized for scalability, often involving automated chromatography systems and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or hydroxides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology
In biological research, this compound is used as a probe to study enzyme activities and as a marker for certain biochemical pathways.
Medicine
Industry
Industrially, it is used in the formulation of disinfectants and as an additive in various chemical processes.
Mechanism of Action
The mechanism of action of (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can inhibit enzyme activities by binding to active sites or altering enzyme conformations.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxy-3,5-dimethylphenyl)boronic acid
- 4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- N-(4-hydroxy-3,5-dimethylphenyl)benzamide
Uniqueness
Compared to similar compounds, (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium stands out due to its quaternary ammonium group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications requiring strong interactions with biological membranes and proteins.
Properties
CAS No. |
767240-98-2 |
|---|---|
Molecular Formula |
C12H20NO+ |
Molecular Weight |
194.29 g/mol |
IUPAC Name |
(4-hydroxy-3,5-dimethylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C12H19NO/c1-9-6-11(8-13(3,4)5)7-10(2)12(9)14/h6-7H,8H2,1-5H3/p+1 |
InChI Key |
PECJKZQAQFXRHI-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















